molecular formula C16H21N3O2 B15048356 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B15048356
M. Wt: 287.36 g/mol
InChI Key: QISCLZMMWGIVTC-UHFFFAOYSA-N
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Description

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide under basic conditions.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Benzoic Acid: The aminomethylated pyrazole is then coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the benzoic acid moiety, converting it to a benzyl alcohol derivative.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammation and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity. The benzoic acid moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
  • 2-(1-propyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoic acid moiety allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C16H21N3O2/c1-3-8-19-11-14(12(2)18-19)10-17-9-13-6-4-5-7-15(13)16(20)21/h4-7,11,17H,3,8-10H2,1-2H3,(H,20,21)

InChI Key

QISCLZMMWGIVTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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